Atorvastatin(1-) -

Atorvastatin(1-)

Catalog Number: EVT-1589291
CAS Number:
Molecular Formula: C33H34FN2O5-
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.
Atorvastatin(1-) is a carboxylic acid anion. It is a conjugate base of an atorvastatin.
A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
Source and Classification

Atorvastatin is synthesized from various precursors through multiple synthetic routes, with the Paal–Knorr synthesis being one of the most common methods. The compound is classified under the category of HMG-CoA reductase inhibitors, which are crucial for cholesterol biosynthesis regulation in humans .

Synthesis Analysis

Methods and Technical Details

Key steps in the synthesis include:

  • Formation of intermediates: The initial step often involves creating a 1,4-amido acid motif through an Ugi reaction.
  • Cycloaddition reactions: Subsequent steps may involve regioselective cycloaddition to form the core structure of atorvastatin.
  • Deprotection: Final steps typically include deprotection to yield the active atorvastatin compound .
Molecular Structure Analysis

Structure and Data

Atorvastatin’s molecular formula is C_{33}H_{35}F_{2}N_{O}_{5}, and its molecular weight is approximately 558.63 g/mol. The structure features a complex arrangement with several functional groups, including a fluorophenyl moiety, which contributes to its pharmacological activity. The compound exists primarily in a lactone form, which is essential for its biological activity .

Structural Characteristics

  • Functional Groups: Hydroxyl groups, carboxylic acid derivatives, and fluorinated aromatic rings.
  • Chirality: Atorvastatin contains chiral centers that are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Atorvastatin undergoes several chemical reactions during its synthesis and metabolism:

  • Hydrolysis: The lactone form can be hydrolyzed to its corresponding acid.
  • Oxidation: Atorvastatin may undergo oxidation reactions that modify its functional groups.
  • Enzymatic reactions: In vivo, atorvastatin is metabolized primarily by cytochrome P450 enzymes (CYP3A4), leading to various metabolites that retain some pharmacological activity .

These reactions are crucial for both its synthesis and therapeutic efficacy.

Mechanism of Action

Process and Data

Atorvastatin exerts its effects by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthesis pathway. By blocking this enzyme's action, atorvastatin effectively reduces the synthesis of cholesterol in the liver . This leads to:

  • Increased uptake of low-density lipoprotein from circulation.
  • Decreased levels of total cholesterol and triglycerides.

Clinical studies have demonstrated that atorvastatin significantly lowers cardiovascular events by improving lipid profiles in patients with dyslipidemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Practically insoluble in water but soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Atorvastatin is stable under normal conditions but sensitive to light and moisture.
  • pH Stability: Optimal stability at pH levels between 4 and 7.

Relevant analytical methods such as high-performance liquid chromatography (HPLC) have been developed to assess atorvastatin's purity and concentration in pharmaceutical formulations .

Applications

Scientific Uses

Atorvastatin is primarily used in clinical settings for:

  • Management of hyperlipidemia: Reducing elevated cholesterol levels.
  • Cardiovascular disease prevention: Lowering risks associated with heart diseases such as myocardial infarction and stroke.

Research continues into its potential applications beyond lipid management, including anti-inflammatory effects and roles in other metabolic disorders .

Synthetic Chemistry and Structural Optimization

Stereoselective Synthesis of Atorvastatin(1-) Derivatives

Traditional chemical routes to atorvastatin intermediates relied on multi-step sequences with inherent inefficiencies. Early commercial processes for synthesizing ethyl (R)-4-cyano-3-hydroxybutyrate (hydroxynitrile, HN)—a pivotal chiral building block—employed resolution techniques with a maximum theoretical yield of 50% or utilized expensive chiral pool starting materials like maltodextrin or L-malic acid [4]. These routes required hazardous reagents such as hydrogen bromide to generate bromohydrin intermediates for cyanation, operated under heated alkaline conditions, and necessitated energy-intensive high-vacuum fractional distillation for product purification. These steps generated significant byproducts and posed safety risks [3].

Metal-catalyzed asymmetric syntheses offered improved efficiency. Ruthenium and rhodium complexes enabled enantioselective reductions or carbonyl additions to install the initial chiral center. For example, asymmetric hydrogenation of diketoester precursors using chiral transition metal catalysts could directly yield enantiopure hydroxy esters. However, these methods faced limitations for industrial application, including catalyst cost, sensitivity to oxygen and impurities, and challenges in achieving the stringent stereochemical purity required for pharmaceutical use [4]. The development of robust syn-selective reduction methodologies was crucial for converting the monohydroxy intermediates into the critical 1,3-diol motif with the correct (3R,5S) configuration found in atorvastatin(1-). Achieving high diastereoselectivity (>99% d.e.) in this step remained a significant hurdle for purely chemical approaches [4].

Table 1: Traditional Chemical Methods for Atorvastatin Key Intermediate Synthesis

MethodKey Starting Material/AgentCritical LimitationsMaximum YieldStereoselectivity
ResolutionRacemic HN Precursors50% Theoretical Yield Limit50%Variable e.e.
Chiral Pool (e.g., Malic Acid)Natural Chiral MoleculesMultiple Steps, High Cost, Limited Scalability~30% OverallHigh e.e.
Asymmetric CatalysisRu/Rh Chiral ComplexesHigh Catalyst Cost, Sensitivity, Purification Challenges80-90%90-95% e.e.
Bromohydrin/CyanationHBr, NaCN/KCNHazardous Reagents, Byproduct Formation, Distillation70-75%Moderate e.e.

Biocatalytic Approaches for Enantioselective Production

Biocatalysis emerged as a powerful solution to overcome the limitations of chemical synthesis, leveraging enzymes' innate ability to perform highly stereoselective transformations under mild conditions. Diverse enzyme classes have been successfully applied to synthesize atorvastatin(1-) intermediates:

  • Alcohol Dehydrogenases (ADHs): Recombinant Lactobacillus brevis ADH overexpressed in E. coli enabled the gram-scale regio- and enantioselective reduction of the diketoester ethyl 4-chloro-3-oxobutanoate (5) to produce the (S)-chlorohydrin 6, a direct precursor to atorvastatin side chain derivatives. This NADP(H)-dependent reduction achieved high enantiomeric excess (e.e.) crucial for subsequent steps [4]. Whole-cell biocatalysts like Acinetobacter sp. were also employed, utilizing their intracellular ketoreductases to reduce diketoesters like 36a-b to enantiopure dihydroxy esters 37a-b (>97% e.e.) on a gram scale [4].
  • Halohydrin Dehalogenases (HHDHs): This enzyme family catalyzes the pivotal, green cyanation of chlorohydrins. Wild-type HHDHs showed insufficient activity and stability for industrial use. Codexis revolutionized this step using directed evolution. They engineered a HHDH with 4,000-fold increased volumetric productivity for converting the chlorohydrin intermediate (R)-4-chloro-3-hydroxybutyrate into ethyl (R)-4-cyano-3-hydroxybutyrate (HN) under neutral, aqueous conditions (pH ~7, 25–40°C, atmospheric pressure), eliminating the need for toxic cyanide salts and harsh alkaline conditions [2] [3].
  • Ketoreductases (KREDs) & Glucose Dehydrogenase (GDH): Codexis engineered a matched pair of KRED and GDH for the highly enantioselective reduction of the prochiral chloroketone ethyl 4-chloroacetoacetate to the (R)-chlorohydrin. The GDH regenerated the cofactor NAD(P)H using glucose as a cheap stoichiometric reductant, avoiding flammable hydrogen gas. Directed evolution improved the volumetric productivity of this reduction step by ~100-fold [2] [3].
  • Nitrilases: Genomic libraries (e.g., >200 unique nitrilases screened by Diversa Corporation) identified enzymes capable of the enantioselective desymmetrization of 3-hydroxyglutaronitrile (15) to directly produce (R)-4-cyano-3-hydroxybutyric acid (16), an HN analogue, achieving >98% e.e. and 96% conversion under optimized conditions [4].
  • Lipases: Enzymes from Arthrobacter sp. or Alcaligenes sp. enabled kinetic resolution via transesterification of racemic precursors like 20a-b, yielding enantiopure esters (21a, 21b) (>98% e.e.), which could be chemically converted into advanced intermediates like the Kaneka alcohol 23 [4].

Table 2: Key Biocatalysts for Atorvastatin Intermediate Synthesis

BiocatalystReaction CatalyzedKey SubstrateProductPerformance Highlights
Engineered KRED/GDH (Codexis)Enantioselective ReductionEthyl 4-chloroacetoacetate(R)-4-Chloro-3-hydroxybutyrate~100x productivity boost; >90% yield
Engineered HHDH (Codexis)Enantioselective Cyanation(R)-4-Chloro-3-hydroxybutyrateEthyl (R)-4-cyano-3-hydroxybutyrate (HN)4000x productivity boost; >90% yield
L. brevis ADH (Recombinant)Regio/Enantioselective ReductionEthyl 4-chloro-3-oxobutanoate (5)(S)-Chlorohydrin (6)Gram scale; High e.e.
Acinetobacter sp. (Whole Cell)Enantioselective Diketoester ReductionEthyl 6-cyano-5-oxohexanoate (36a)(3R,5S)-Dihydroxyhexanoate (37a)>97% e.e.; Complete conversion
Nitrilase (Diversa)Enantioselective Desymmetrization3-Hydroxyglutaronitrile (15)(R)-4-Cyano-3-hydroxybutyric acid (16)>98% e.e.; 96% conversion
Lipase (Alcaligenes sp.)Kinetic Resolution via TransesterificationRacemic hydroxy ester (20b)Enantiopure ester (21b)>98% e.e.; 40-45% yield (theoretical max 50%)

Green Chemistry Innovations in Industrial-Scale Synthesis

The integration of biocatalysis, particularly Codexis's engineered enzymes, into Pfizer's supply chain via Lonza exemplifies the successful application of Green Chemistry principles to a blockbuster pharmaceutical. This "green-by-design" process delivers substantial environmental and economic advantages over previous routes:

  • Waste Minimization & Yield Enhancement: The traditional bromohydrin route to HN generated significant inorganic salts and organic byproducts due to harsh reaction conditions (high T, strong base) and required distillation, lowering overall yield. The biocatalytic process combines the ketoreduction and cyanation steps efficiently, achieving over 90% yield per step and significantly reducing total waste output. Life-cycle assessment likely reveals a drastically improved E-factor (kg waste/kg product) [1] [3].
  • Solvent Reduction and Safer Systems: The process operates primarily in aqueous medium at neutral pH, eliminating the need for many organic solvents used in extraction and purification in older processes. Product isolation is achieved via simple extraction instead of high-vacuum fractional distillation, reducing solvent consumption and energy use [1] [2].
  • Energy Efficiency: Reactions proceed at near ambient temperature (25-40°C) and atmospheric pressure, contrasting sharply with the high temperatures and vacuum distillation required previously. This dramatically lowers energy consumption [2] [3].
  • Elimination of Hazardous Reagents: The process completely avoids hydrogen bromide (HBr) and high-temperature alkaline cyanide (NaCN/KCN) solutions. The engineered HHDH utilizes low-hazard sodium cyanide under safe, neutral pH conditions. Glucose serves as a benign reductant instead of flammable hydrogen gas for the ketoreduction step [3].
  • Process Intensification & Safety: The high activity and stability of the engineered enzymes allow for low enzyme loadings and simple processing. Combining two enzymatic steps and eliminating complex purification (distillation) reduces the number of unit operations, minimizing equipment footprint and opportunities for operator exposure to hazardous intermediates. This significantly enhances overall process safety [1] [2] [3].

This innovation earned Codexis the 2006 US Presidential Green Chemistry Challenge Award (Greener Reaction Conditions Category). The EPA highlighted the process for reducing waste, solvent use, and processing equipment while increasing yield and safety. With Lipitor® demanding ~200 metric tons of HN annually at its peak, these green improvements translated into massive reductions in the environmental footprint of its manufacture and significant cost savings for Pfizer and generic producers [2] [3]. The success demonstrated the viability of enzyme engineering for large-scale pharmaceutical production and paved the way for wider adoption of biocatalytic "green-by-design" principles across the industry.

Table 3: Environmental Impact Comparison: Traditional vs. Biocatalytic HN Synthesis

Process ParameterTraditional Chemical ProcessCodexis/Lonza Biocatalytic ProcessGreen Benefit
Reaction ConditionsHigh T, Alkaline pH, High-Vacuum DistillationAqueous, Neutral pH (~7), 25-40°C, 1 atmSafer, Lower Energy, Avoids Corrosive Conditions
Key Hazardous ReagentsHBr, NaCN/KCN (heated)NaCN (neutral pH)Eliminates HBr; Safer Cyanide Handling
ReductantH₂ (flammable) or Chemical (e.g., Boranes)Glucose (benign)Eliminates Fire Risk, Reduces Toxicity
Primary SolventOrganic SolventsWaterSignificantly Reduced Solvent Consumption
Product IsolationHigh-Vacuum Fractional DistillationExtractionLower Energy, Simpler Operation, Higher Yield
Yield (Overall)~65-75%>81% (Reported)Reduced Raw Material Consumption & Waste
Major ByproductsInorganic Salts, Organic Distillation ResiduesMinimal (e.g., Gluconic acid from GDH reaction)Drastically Lower Waste Output
Stereocontrol MechanismResolution (Max 50% yield) or Chiral CatalystsInherent Enzyme EnantioselectivityHigher Theoretical Yield, Avoids Resolution Waste
Energy IntensityHigh (Distillation, High-T Reactions)Low (Ambient T, No Distillation)Reduced CO₂ Footprint

Properties

Product Name

Atorvastatin(1-)

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H34FN2O5-

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/p-1/t26-,27-/m1/s1

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-M

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.